molecular formula C23H19N3O3S B12487946 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide

Cat. No.: B12487946
M. Wt: 417.5 g/mol
InChI Key: ZELOSKKGFYOMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a biphenyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with aromatic aldehydes. The biphenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling. The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • Comazaphilone I
  • N-substituted N′-phenylpicolinohydrazides

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-[1,1’-biphenyl]-2-carboxamide stands out due to its unique combination of a thiadiazole ring, biphenyl group, and carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical modifications, enhancing its potential for developing new materials and therapeutic agents.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbenzamide

InChI

InChI=1S/C23H19N3O3S/c1-28-19-13-12-16(14-20(19)29-2)22-25-26-23(30-22)24-21(27)18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,26,27)

InChI Key

ZELOSKKGFYOMSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.